Superior Antiproliferative Potency in KP4 Pancreatic Cancer Cells vs. Metformin and CRBN Ligand Alone
PROTAC CRBN ligand-2 (compound 12) exhibits the lowest EC50 value among all Biguanide-PROTAC derivatives tested, achieving an EC50 of 0.15 ± 0.03 mM in KP4 pancreatic cancer cells after 72 h treatment [1]. This represents a 5.7-fold improvement over metformin (EC50 = 0.85 ± 0.06 mM) and a 1.1-fold improvement over the unconjugated CRBN ligand (compound 8, EC50 = 0.17 ± 0.08 mM) [1]. Within the CRBN-Biguanide PROTAC subset, compound 12 is 2.3-fold more potent than compound 11 (EC50 = 0.34 ± 0.14 mM), which differs only in linker composition (alkyl vs. phenylethynylbenzyl) [1]. Activity was measured via crystal violet cytotoxicity assay with 3 independent replicates [1].
| Evidence Dimension | Antiproliferative potency (EC50 in KP4 pancreatic cancer cells, 72 h treatment) |
|---|---|
| Target Compound Data | 0.15 ± 0.03 mM |
| Comparator Or Baseline | Metformin: 0.85 ± 0.06 mM; CRBN Ligand 8: 0.17 ± 0.08 mM; Compound 11 (closest CRBN-Biguanide analog): 0.34 ± 0.14 mM |
| Quantified Difference | 5.7-fold more potent than metformin; 1.1-fold more potent than CRBN ligand 8; 2.3-fold more potent than compound 11 |
| Conditions | KP4 pancreatic cancer cell line; crystal violet cytotoxicity assay; 72 h incubation; mean ± SD of n=3 independent replicates |
Why This Matters
Procurement decisions for pancreatic cancer antiproliferative studies should prioritize compound 12, as it provides the highest potency within the Biguanide-PROTAC class, reducing compound consumption per experiment and improving assay signal-to-noise ratios.
- [1] Vatté J, Bourdeau V, Ferbeyre G, Schmitzer AR. Effects of Biguanide-PROTACs in Pancreatic Cancer Cells. Molecules. 2024;29(22):5329. doi:10.3390/molecules29225329 View Source
